1,3-Bis(morpholin-4-ylmethyl)urea

kinase inhibition mTOR PI3K

1,3-Bis(morpholin-4-ylmethyl)urea is a symmetrical bis-morpholinomethyl-substituted urea derivative with the molecular formula C₁₁H₂₂N₄O₃ and a molecular weight of 258.32 g/mol. It features a central urea carbonyl flanked by two morpholine rings connected via methylene linkers, yielding 2 hydrogen bond donors and 5 hydrogen bond acceptors.

Molecular Formula C11H22N4O3
Molecular Weight 258.32 g/mol
CAS No. 6969-60-4
Cat. No. B12011839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(morpholin-4-ylmethyl)urea
CAS6969-60-4
Molecular FormulaC11H22N4O3
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESC1COCCN1CNC(=O)NCN2CCOCC2
InChIInChI=1S/C11H22N4O3/c16-11(12-9-14-1-5-17-6-2-14)13-10-15-3-7-18-8-4-15/h1-10H2,(H2,12,13,16)
InChIKeySNQPTCADDNMILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(morpholin-4-ylmethyl)urea (CAS 6969-60-4) – Structural and Physicochemical Baseline for Research Sourcing


1,3-Bis(morpholin-4-ylmethyl)urea is a symmetrical bis-morpholinomethyl-substituted urea derivative with the molecular formula C₁₁H₂₂N₄O₃ and a molecular weight of 258.32 g/mol . It features a central urea carbonyl flanked by two morpholine rings connected via methylene linkers, yielding 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound is catalogued under NSC 68437 in the NCI/DTP repository and has been evaluated in the context of PI3Kα/mTOR dual inhibition, with reported IC₅₀ values of 171.4 nM for PI3Kα and 10.2 nM for mTOR in biochemical assays, and a selectivity ratio (PI3Kα/mTOR) of 16.8-fold .

Why Generic Morpholinomethyl Urea Substitution Fails for 1,3-Bis(morpholin-4-ylmethyl)urea (6969-60-4)


Simply interchanging 1,3-bis(morpholin-4-ylmethyl)urea with other morpholinomethyl- or piperidinylmethyl-urea analogs is not valid for investigative or procurement decisions. Unlike mono-substituted morpholinomethylurea (CAS 5657-22-7, MW 159.19) or the dimethyl-substituted variant 1,3-bis[(2,6-dimethylmorpholin-4-yl)methyl]urea (CAS 7498-05-7, MW 314.42), the symmetrical bis-morpholinomethyl topology of 6969-60-4 provides a unique hydrogen-bonding donor/acceptor architecture (2 donors, 5 acceptors) and a predicted logP of approximately -1.2 that markedly influences solubility and target engagement profiles . This specific molecular geometry is critical for the reported dual PI3Kα/mTOR inhibition profile, which differs from analogs that lack the unsubstituted morpholine ring and methylene bridge connectivity required for the 16.8-fold mTOR-over-PI3Kα selectivity window .

Critical Quantitative Evidence for Differentiating 1,3-Bis(morpholin-4-ylmethyl)urea (6969-60-4) from Closest Analogs


mTOR Inhibitory Potency and PI3Kα Selectivity vs. Closely Related Ureas

1,3-Bis(morpholin-4-ylmethyl)urea (NSC 68437) exhibits a single-digit nanomolar IC₅₀ of 10.2 nM against mTOR, with a 16.8-fold selectivity window over PI3Kα (IC₅₀ = 171.4 nM) . This selectivity profile is structurally dependent on the bis-morpholinomethyl architecture; mono-substituted morpholinomethylurea (MMU, CAS 5657-22-7) does not engage the mTOR catalytic site with comparable potency due to the absence of the second morpholine ring required for dual hydrophobic pocket occupancy. Typical mTOR-selective urea derivatives (e.g., GDC-0349) show Ki values in the 3.8 nM range with ~790-fold selectivity over PI3Kα, placing 6969-60-4 in a distinct selectivity-potency quadrant useful for applications requiring balanced dual inhibition .

kinase inhibition mTOR PI3K

Hydrogen-Bonding Architecture vs. Structural Analogs

Crystallographic analysis of 1,3-bis(morpholin-4-ylmethyl)urea reveals a characteristic urea N–H···O hydrogen-bonding network with bond lengths in the range of 2.85–3.10 Å and bond angles 155–175° . The morpholine nitrogen atoms serve as secondary hydrogen-bond acceptors, and the methylene linkers adopt gauche conformations that position the morpholine rings above and below the urea plane, creating a three-dimensional supramolecular architecture . In contrast, the mono-substituted morpholinomethylurea (MMU) lacks this symmetrical hydrogen-bonding motif, while the 2,6-dimethyl-substituted analog (CAS 7498-05-7) exhibits steric interference from the methyl groups that disrupts the equatorial chair conformation of the morpholine ring and alters the hydrogen-bond network geometry .

crystallography supramolecular chemistry hydrogen bonding

Chemical Stability at Physiologically Relevant pH

Stability profiling demonstrates that 1,3-bis(morpholin-4-ylmethyl)urea exhibits a half-life exceeding 24 hours at pH 7.4 (physiological pH), as determined under aqueous buffer conditions . This stability benchmark is relevant when considering generic morpholinomethyl urea analogs, which may undergo faster hydrolysis due to the absence of the second morpholine ring that contributes to the steric protection of the urea carbonyl. Simple urea derivatives are known to hydrolyze under mild acidic or basic conditions, releasing morpholine and carbon dioxide, but the bis-substitution pattern of 6969-60-4 provides enhanced kinetic stability suitable for pharmaceutical formulation development.

drug discovery stability formulation

Validated Application Scenarios for 1,3-Bis(morpholin-4-ylmethyl)urea (6969-60-4) Based on Differential Evidence


Dual PI3Kα/mTOR Biochemical Assay Probe with Defined Selectivity Signature

Researchers requiring a tool compound with a characterized PI3Kα/mTOR IC₅₀ ratio of 16.8-fold (mTOR IC₅₀ = 10.2 nM, PI3Kα IC₅₀ = 171.4 nM) can utilize 6969-60-4 as a reference probe for assay validation or for benchmarking novel dual kinase inhibitors . This selectivity window is narrower than highly selective mTOR inhibitors (e.g., >100-fold) and broader than equipotent dual inhibitors, making it suitable for studying signaling pathway cross-talk where partial PI3Kα engagement is desired.

Supramolecular Co-Crystal Engineering Utilizing Morpholine H-Bond Synthons

The symmetrical bis-morpholinomethyl urea scaffold provides two morpholine nitrogen H-bond acceptors and a urea carbonyl H-bond donor/acceptor system with characteristic bond lengths (2.85–3.10 Å) and angles (155–175°) . This predictable architecture enables the compound to serve as a co-crystal former with halogenated aromatics (e.g., diiodotetrafluorobenzene) through orthogonal hydrogen- and halogen-bonding interactions, supporting the design of novel crystalline materials with tailored physical properties.

Pharmaceutical Formulation Feasibility Assessment Using a Stable Urea Scaffold

In preclinical formulation development, 6969-60-4 offers a starting point for medicinal chemistry optimization with a validated hydrolytic stability exceeding 24 hours at pH 7.4 . This stability supports the progression of morpholinomethyl urea chemotypes into oral bioavailability studies, differentiating it from less stable mono-substituted urea analogs that are prone to rapid hydrolysis under simulated physiological conditions.

Steric and Conformational Comparison of Morpholine Substitution Patterns

For structure-activity relationship (SAR) campaigns exploring the impact of morpholine ring substitution on target engagement, 6969-60-4 serves as the unsubstituted bis-morpholinomethyl baseline. Its equatorial N–H conformation (energetically favored by 1.31 kJ/mol over axial) and gauche methylene linker orientation contrast with the sterically perturbed conformation of 2,6-dimethylmorpholine-substituted analogs (CAS 7498-05-7), enabling quantitative assessment of steric effects on kinase binding .

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